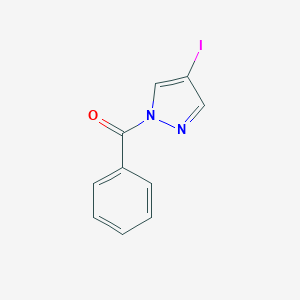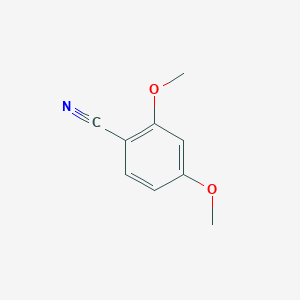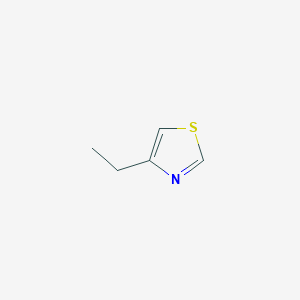
3,3'-二己基-2,2'-联噻吩
概述
描述
3,3’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3-position of each thiophene ring. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic devices .
科学研究应用
Chemistry: 3,3’-Dihexyl-2,2’-bithiophene is widely used in the synthesis of conjugated polymers and oligomers, which are essential components in organic electronic devices .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors .
Industry: In the industrial sector, 3,3’-Dihexyl-2,2’-bithiophene is used in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .
作用机制
Target of Action
3,3’-Dihexyl-2,2’-bithiophene is primarily used in the field of organic electronics . Its primary targets are the electronic devices where it is used as a monomer for synthesizing polymers .
Mode of Action
The compound interacts with its targets by contributing to the formation of regioregular-P3HT-regiosymmetric-P3HT, a type of diblock polymer . This interaction results in the creation of organic electronic devices with specific properties.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers used in organic electronics .
Result of Action
The molecular and cellular effects of 3,3’-Dihexyl-2,2’-bithiophene’s action are best observed in the performance of the electronic devices it helps create. For instance, it contributes to the development of organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .
Action Environment
Environmental factors such as temperature, humidity, and light exposure can influence the action, efficacy, and stability of 3,3’-Dihexyl-2,2’-bithiophene. For instance, it should be stored under inert gas at a temperature between 0-10°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihexyl-2,2’-bithiophene typically involves the following steps:
Bromination: The starting material, 3-hexylthiophene, is brominated using bromine or N-bromosuccinimide to yield 2,5-dibromo-3-hexylthiophene.
Coupling Reaction: The dibromo compound undergoes a coupling reaction, such as the Stille coupling, with a suitable organotin reagent to form 3,3’-Dihexyl-2,2’-bithiophene.
Industrial Production Methods: Industrial production of 3,3’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using column chromatography or recrystallization techniques .
化学反应分析
Types of Reactions:
Oxidation: 3,3’-Dihexyl-2,2’-bithiophene can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like bromine, iodine, or nitronium ions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
相似化合物的比较
3,3’-Dihexyl-2,2’-quaterthiophene: This compound has an additional thiophene ring, providing extended conjugation and potentially higher charge mobility.
2,2’-Bithiophene: Lacks the hexyl groups, resulting in lower solubility and processability.
Poly(3-hexylthiophene): A polymeric form with similar electronic properties but different mechanical and processing characteristics.
Uniqueness: 3,3’-Dihexyl-2,2’-bithiophene stands out due to its balanced properties of solubility, processability, and electronic performance. The presence of hexyl groups enhances its applicability in solution-based processing techniques, making it a versatile material for various organic electronic applications .
属性
IUPAC Name |
3-hexyl-2-(3-hexylthiophen-2-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHMOXZEVWCNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467423 | |
| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125607-30-9 | |
| Record name | 3,3'-Dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3,3'-Dihexyl-2,2'-bithiophene in polymer synthesis?
A1: 3,3'-Dihexyl-2,2'-bithiophene serves as a crucial building block in synthesizing donor-acceptor (D-A) polymers. [] These polymers often exhibit interesting optoelectronic properties and find applications in organic electronics. The dihexyl side chains attached to the bithiophene core influence the solubility and self-assembly of the resulting polymers. []
Q2: How does the structure of 3,3'-Dihexyl-2,2'-bithiophene affect its fluorescence properties?
A2: Research indicates that incorporating 3,3'-Dihexyl-2,2'-bithiophene into a polymer with 1,2,4,5-tetrafluorophenylene results in a material capable of red-colored fluorescence. [] Interestingly, the choice of solvent significantly impacts the polymer's self-assembly, leading to different macrostructures (spherical vs. fibrous) and fluorescence colors (red vs. yellow). [] This highlights the influence of structural organization on the optical properties of materials containing 3,3'-Dihexyl-2,2'-bithiophene.
Q3: Can you elaborate on the role of 3,3'-Dihexyl-2,2'-bithiophene in metal-organic frameworks (MOFs)?
A3: 3,3'-Dihexyl-2,2'-bithiophene acts as a linker in the synthesis of manganese-based MOFs. [] This specific linker influences the dimensionality of the resulting MOF structure, demonstrating its importance in designing materials with tailored properties. [] Moreover, research using 3,3'-Dihexyl-2,2'-bithiophene and other functionalized bithiophene dicarboxylic acids as linkers in zinc-based MOFs has shed light on how structural variations impact the MOFs' luminescent properties. []
Q4: How does 3,3'-Dihexyl-2,2'-bithiophene behave in palladium-catalyzed reactions?
A4: Studies have shown that during a palladium/silver co-catalyzed cross-dehydrogenative coupling polymerization utilizing 3,3'-Dihexyl-2,2'-bithiophene, an interesting phenomenon occurs. [] The second chain extension cross-coupling, involving the bithiophene unit, proceeds significantly faster than the initial cross-coupling and homocoupling reactions. [] This accelerated chain extension, attributed to strong palladium-thiophene interactions, results in polymers with high molecular weight and minimal homocoupling defects. []
Q5: Is there evidence of 3,3'-Dihexyl-2,2'-bithiophene contributing to thermochromic behavior in polymers?
A5: While 3,3'-Dihexyl-2,2'-bithiophene itself doesn't exhibit thermochromism, research shows that polymers incorporating similar structures, like poly(3-dodecylthiophene), display temperature-dependent color changes. [] This effect is attributed to conformational transitions within the polymer chain driven by temperature changes. [] While poly(3,3′-dihexyl-2,2′-bithiophene) might not adopt a co-planar conformation due to strong steric interactions, this highlights the potential impact of structural modifications on the thermochromic properties of related polymers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)







![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

